N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,6-dimethoxybenzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,6-dimethoxybenzamide is a compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,6-dimethoxybenzamide typically involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators . The reaction is carried out under relatively mild conditions using dimethylformamide as a solvent, resulting in high yields of the desired product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to interact with enzymes and receptors, leading to the modulation of various biological processes . For example, they may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,6-dimethoxybenzamide can be compared with other benzothiazole derivatives, such as N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide and N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide . These compounds share similar structural features but may exhibit different biological activities and properties.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-27-17-7-5-8-18(28-2)20(17)21(26)23-13-10-11-14(16(25)12-13)22-24-15-6-3-4-9-19(15)29-22/h3-12,25H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYLWPFIMRNUCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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